molecular formula C15H18N6O B13374077 1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

1-Ethyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one

Katalognummer: B13374077
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: JUCQZDLVJYPYAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex heterocyclic compound that features a unique spiro structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of multiple nitrogen atoms within its structure suggests that it may interact with various biological targets, making it a promising candidate for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as strong acids or bases, may be used to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets within the body. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Ethyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature may enhance its stability and specificity for certain biological targets, making it a valuable compound for further research and development .

Eigenschaften

Molekularformel

C15H18N6O

Molekulargewicht

298.34 g/mol

IUPAC-Name

1'-ethylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-6-one

InChI

InChI=1S/C15H18N6O/c1-2-20-9-7-15(8-10-20)14-17-18-19-21(14)12-6-4-3-5-11(12)13(22)16-15/h3-6H,2,7-10H2,1H3,(H,16,22)

InChI-Schlüssel

JUCQZDLVJYPYAU-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC2(CC1)C3=NN=NN3C4=CC=CC=C4C(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.